molecular formula C29H29FN2O5S B163742 CAY10416 CAS No. 443919-96-8

CAY10416

Cat. No.: B163742
CAS No.: 443919-96-8
M. Wt: 536.6 g/mol
InChI Key: WSCRVCJAJAXULJ-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

CAY10416 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved .

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .

Scientific Research Applications

CAY10416 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of cyclooxygenase-2 and 5-lipoxygenase enzymes.

    Biology: Investigated for its effects on cellular processes, including apoptosis and proliferation.

    Medicine: Potential therapeutic agent for inflammatory diseases and prostate cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

CAY10416 exerts its effects by inhibiting the activity of cyclooxygenase-2 and 5-lipoxygenase enzymes. These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces the production of these mediators, thereby reducing inflammation and potentially inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CAY10416 is unique due to its high selectivity for cyclooxygenase-2 over cyclooxygenase-1 and its potent inhibition of both cyclooxygenase-2 and 5-lipoxygenase. This dual inhibition makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN2O5S/c1-35-29(12-14-36-15-13-29)22-16-23(30)18-26(17-22)37-20-24-19-28(21-6-4-3-5-7-21)32(31-24)25-8-10-27(11-9-25)38(2,33)34/h3-11,16-19H,12-15,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCRVCJAJAXULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)C2=CC(=CC(=C2)F)OCC3=NN(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440229
Record name 3-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443919-96-8
Record name 3-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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